REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5]1(=[O:10])[O:9][CH2:8][CH2:7][CH2:6]1>CO>[OH:2][CH2:1][CH2:3][NH:4][C:8](=[O:9])[CH2:7][CH2:6][CH2:5][OH:10]
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
γ
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 50° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was subsequently heated for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
the methanol was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(CCCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |